molecular formula C8H8N2O3 B13778236 1-(2-Aminophenyl)-2-nitroethanone CAS No. 63892-06-8

1-(2-Aminophenyl)-2-nitroethanone

Cat. No.: B13778236
CAS No.: 63892-06-8
M. Wt: 180.16 g/mol
InChI Key: BCAHFOPUWFFFOA-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-nitroethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a nitroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-nitroethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminophenylacetone. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-2-nitroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).

Major Products Formed:

    Reduction: 1-(2-Aminophenyl)-2-aminoethanone.

    Oxidation: 1-(2-Nitrosophenyl)-2-nitroethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    2-Aminoacetophenone: Similar structure but lacks the nitro group.

    1-(2-Nitrophenyl)-2-nitroethanone: Contains an additional nitro group, leading to different reactivity.

    2-Aminophenylacetonitrile: Contains a nitrile group instead of a nitro group.

Uniqueness: 1-(2-Aminophenyl)-2-nitroethanone is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .

Properties

CAS No.

63892-06-8

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(2-aminophenyl)-2-nitroethanone

InChI

InChI=1S/C8H8N2O3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4H,5,9H2

InChI Key

BCAHFOPUWFFFOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])N

Origin of Product

United States

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